(E)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide
Description
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Properties
IUPAC Name |
(E)-N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c21-14(6-5-11-2-1-7-22-11)17-9-15-18-16(20-24-15)12-8-13(23-19-12)10-3-4-10/h1-2,5-8,10H,3-4,9H2,(H,17,21)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRHDMYJORLEHU-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-yl)acrylamide is a synthetic organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 302.30 g/mol. The structure includes a furan ring, an isoxazole moiety, and an oxadiazole unit, which are critical for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole unit have shown significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its activity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) using the MTT assay to determine cell viability.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 0.5 |
| Compound B | MCF-7 | 4 |
| Compound C | HeLa | 4.5 |
| This compound | TBD | TBD |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cancer cell proliferation and survival. Research indicates that oxadiazole derivatives can inhibit various targets including:
- Histone Deacetylases (HDACs) : These enzymes are crucial in regulating gene expression and are often overactive in cancer cells.
- Carbonic Anhydrase : Inhibition can disrupt pH regulation in tumors.
Studies have also suggested that compounds with similar structures exhibit enhanced selectivity towards cancer cells over normal cells, minimizing side effects.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is heavily influenced by their structural components. Modifications to the furan or isoxazole rings can lead to significant changes in potency. For example:
- Substituent Variations : Adding electron-withdrawing groups (like nitro or halogens) can enhance anticancer activity.
- Linker Length : The length and nature of the linker between the oxadiazole and other moieties can affect binding affinity to biological targets.
Case Studies
A recent study explored a series of oxadiazole derivatives and their anticancer properties. One derivative demonstrated an IC50 value significantly lower than that of traditional chemotherapeutics, suggesting a promising avenue for further development.
Case Study Example
In a comparative study involving several oxadiazole derivatives:
- Compound D showed an IC50 of 0.8 µM against HCT-116 cells.
- Structural analysis indicated that modifications leading to increased lipophilicity correlated with improved cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
